2-(4-Chlorophenyl)ethyl chloride

Reaction kinetics Elimination mechanism Substituent effect

2-(4-Chlorophenyl)ethyl chloride, also known as 1-chloro-4-(2-chloroethyl)benzene or 4-chlorophenethyl chloride, is a halogenated aromatic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.06 g/mol. It is characterized as a clear, colorless to pale yellow liquid at ambient temperature, possessing a density of approximately 1.20-1.21 g/cm³ and a refractive index of ~1.538.

Molecular Formula C8H8Cl2
Molecular Weight 175.05 g/mol
CAS No. 32327-70-1
Cat. No. B1587315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)ethyl chloride
CAS32327-70-1
Molecular FormulaC8H8Cl2
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCl)Cl
InChIInChI=1S/C8H8Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
InChIKeyKMXUKZCMNKLUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)ethyl chloride (CAS 32327-70-1): Product Profile and Core Physicochemical Specifications


2-(4-Chlorophenyl)ethyl chloride, also known as 1-chloro-4-(2-chloroethyl)benzene or 4-chlorophenethyl chloride, is a halogenated aromatic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.06 g/mol [1]. It is characterized as a clear, colorless to pale yellow liquid at ambient temperature, possessing a density of approximately 1.20-1.21 g/cm³ and a refractive index of ~1.538 [2][3]. This compound serves as a versatile electrophilic building block in organic synthesis, featuring two distinct chlorine atoms: a benzylic/alkyl chloride on the ethyl side-chain and an aryl chloride on the para-position of the phenyl ring [1].

Why 2-(4-Chlorophenyl)ethyl chloride (CAS 32327-70-1) Cannot Be Replaced by Generic Analogs


While 2-(4-Chlorophenyl)ethyl chloride may appear functionally similar to other aralkyl chlorides (e.g., benzyl chloride, 2-phenylethyl chloride) or halogenated analogs (e.g., 4-fluorophenethyl chloride), direct substitution in established synthetic routes or procurement specifications is often unfeasible without extensive re-optimization [1]. Key differentiators include the precise electronic modulation of the side-chain reactivity conferred by the para-chloro substituent [2], distinct physicochemical properties such as density and boiling point that impact separation and purification unit operations , and the specific purity profiles mandated by pharmaceutical intermediate applications [3]. These factors, quantified in the evidence guide below, directly influence reaction kinetics, product yield, and downstream regulatory compliance.

2-(4-Chlorophenyl)ethyl chloride (CAS 32327-70-1): Comparative Performance and Specification Data


Enhanced Side-Chain Reactivity: Kinetic Comparison of 4-Chloro vs. Unsubstituted Phenethyl Chloride

The para-chloro substituent on the phenyl ring accelerates base-promoted dehydrochlorination of the side-chain relative to unsubstituted 1-phenylethyl chloride. This is attributed to a transition state shift influenced by the electron-withdrawing nature of the chlorine atom [1]. The effect is quantifiable via the carbon-14 kinetic isotope effect (KIE) ratio, which reflects the degree of Cβ-H bond cleavage in the rate-determining step [1].

Reaction kinetics Elimination mechanism Substituent effect Base-promoted dehydrochlorination

Commercial Purity Specifications: GC Purity and Impurity Thresholds for Pharmaceutical Synthesis

For use as a pharmaceutical intermediate, 2-(4-Chlorophenyl)ethyl chloride is commercially available with a gas chromatography (GC) purity specification of ≥99.0%, accompanied by tight control over water content (≤0.1%), chloride impurities (≤0.5%), and heavy metals (≤10 ppm) [1]. This level of purity and impurity profiling is critical for meeting ICH Q3C residual solvent guidelines and ensuring consistent downstream reaction yields [1]. In contrast, many generic suppliers offer this compound at 97% purity (HPLC or GC) without detailed impurity specifications , and analogs such as 4-chlorophenethyl bromide are commonly listed at 95% purity .

Quality control GC purity Pharmaceutical intermediate Regulatory compliance

Physical Property Differentiation: Density and Boiling Point vs. 4-Fluorophenethyl Chloride

The substitution of a chlorine atom for a fluorine atom on the phenyl ring results in significant changes to key physical properties that govern handling and purification in an industrial setting. 2-(4-Chlorophenyl)ethyl chloride exhibits a higher density (1.20-1.21 g/cm³) and substantially higher boiling point (248-252°C) compared to its 4-fluoro analog [1]. These differences are not trivial; a higher boiling point allows for greater thermal latitude during reactions requiring elevated temperatures and impacts solvent selection and recovery during distillation or solvent swap operations [1].

Physicochemical properties Process engineering Separation Purification

Lipophilicity and Potential for Bioisosteric Replacement: LogP Comparison with 4-Fluoro and Unsubstituted Analogs

The calculated octanol-water partition coefficient (LogP) is a key descriptor in medicinal chemistry, influencing membrane permeability and metabolic stability. 2-(4-Chlorophenyl)ethyl chloride has a calculated LogP of 3.12 [1]. This value reflects the lipophilic contribution of the para-chloro substituent. While direct experimental LogP data for the unsubstituted 2-phenylethyl chloride is not readily available in public databases, the calculated LogP for the 4-fluoro analog is predictably lower due to the smaller size and higher electronegativity of fluorine, typically resulting in a LogP reduction of 0.5-1.0 log units for aromatic fluorine substitution [2]. The bromo analog (4-chlorophenethyl bromide) would be expected to have an even higher LogP (estimated >3.5) based on the increased polarizability of bromine.

Lipophilicity LogP Drug design ADME Bioisostere

Optimized Application Scenarios for 2-(4-Chlorophenyl)ethyl chloride (CAS 32327-70-1) Based on Quantified Advantages


Synthesis of Tebuconazole and Related Triazole Fungicides

2-(4-Chlorophenyl)ethyl chloride is a crucial precursor to 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane, a key intermediate in the synthesis of tebuconazole, a widely used agricultural fungicide [1]. The high purity specification (≥99.0% GC) and controlled chloride impurity levels (≤0.5%) are essential for achieving high yields in the epoxidation and subsequent triazole ring formation steps, minimizing the formation of difficult-to-remove impurities that can affect the final product's bioactivity or regulatory profile [2].

Building Block for CNS-Active Pharmaceutical Candidates

This compound serves as a versatile electrophile for introducing a 4-chlorophenethyl moiety into CNS-active scaffolds, including antipsychotics and antidepressants [1]. Its para-chloro substitution provides a metabolically stable, lipophilic group (LogP 3.12) that can enhance blood-brain barrier penetration compared to unsubstituted or 4-fluoro analogs [2]. The predictable kinetic behavior in nucleophilic substitution and elimination reactions (quantified by KIE studies) allows chemists to rationally design and optimize synthetic routes to complex amines and heterocycles [3].

Specialty Polymer and Liquid Crystal Intermediate

The unique combination of an aryl chloride and an alkyl chloride in a single, relatively rigid molecular framework makes 2-(4-Chlorophenyl)ethyl chloride a valuable monomer or chain extender in the synthesis of functional polymers and liquid crystalline materials [1]. The higher boiling point (248-252°C) relative to its 4-fluoro analog provides a wider thermal processing window, which is advantageous for high-temperature polycondensation reactions and for maintaining material stability during post-polymerization processing steps [2].

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